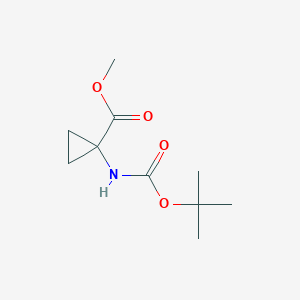

Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Description

BenchChem offers high-quality Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-10(5-6-10)7(12)14-4/h5-6H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXGDYTVQAXJHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338047 | |

| Record name | Methyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66494-26-6 | |

| Record name | Methyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

An In-Depth Technical Guide to the

Abstract

This guide provides a comprehensive technical overview of the synthesis of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, a valuable constrained amino acid analog widely utilized in medicinal chemistry and peptide synthesis. The document delves into the prevalent synthetic strategies, with a primary focus on the direct esterification of its carboxylic acid precursor, 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid (Boc-Acc-OH). We will explore the underlying chemical principles, provide a detailed, field-proven experimental protocol, and discuss the rationale behind methodological choices to ensure scientific integrity and reproducibility. This paper is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and in-depth understanding of this important synthetic transformation.

Introduction: The Significance of a Constrained Building Block

In the landscape of modern drug discovery, the use of conformationally constrained amino acids is a powerful strategy for designing peptides and peptidomimetics with enhanced biological activity, metabolic stability, and receptor selectivity. Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate serves as a crucial building block in this context. The embedded cyclopropane ring rigidly locks the dihedral angles of the amino acid backbone, providing a defined spatial orientation for the substituent groups. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in increased affinity and potency. The tert-butoxycarbonyl (Boc) protecting group ensures its seamless integration into standard solid-phase or solution-phase peptide synthesis workflows.

Strategic Analysis of Synthesis

While several pathways can be envisioned to construct the target molecule, they can be broadly categorized into two approaches: (1) building the functionalized cyclopropane ring from acyclic precursors, or (2) modifying a pre-existing 1-aminocyclopropanecarboxylic acid core.

-

Ring Formation Strategies: Methods such as the cyclopropanation of glycine equivalents using 1,2-dihaloethanes or the intramolecular cyclization of modified methionine derivatives have been reported.[1][2][3][4] These routes are elegant but often involve multiple steps, hazardous reagents like diazomethane, or harsh conditions, making them less ideal for routine laboratory or large-scale synthesis.[2][4]

-

Functional Group Interconversion: A more direct and commercially viable strategy involves the esterification of the readily available 1-(Boc-amino)cyclopropanecarboxylic acid.[5] This approach is favored for its simplicity, high efficiency, and operational safety. This guide will focus on this superior strategy.

The core of this preferred method is the conversion of a carboxylic acid to its methyl ester. Several established esterification protocols can be applied, each with distinct advantages and mechanistic underpinnings.

Mechanism of Acid-Catalyzed Esterification

The Fischer esterification is a classic and effective method. The mechanism, initiated by a strong acid catalyst, involves the protonation of the carbonyl oxygen, which activates the carboxyl carbon towards nucleophilic attack by methanol. A subsequent proton transfer and elimination of water yields the protonated ester, which is then deprotonated to afford the final product.

Caption: Mechanism of Acid-Catalyzed (Fischer) Esterification.

Field-Proven Experimental Protocol

While traditional methods using sulfuric acid are effective, they often require elevated temperatures and tedious aqueous work-ups. A superior, milder, and highly efficient protocol utilizes trimethylchlorosilane (TMSCl) in methanol.[6] TMSCl reacts with methanol to generate anhydrous HCl in situ, which serves as the catalyst. This method proceeds smoothly at room temperature, simplifying the procedure and minimizing potential side reactions.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Typical Scale (10 mmol) | Molar Equivalents |

| 1-(Boc-amino)cyclopropanecarboxylic acid | 201.22 | 2.01 g | 1.0 |

| Methanol (anhydrous) | 32.04 | 25 mL | Solvent |

| Trimethylchlorosilane (TMSCl) | 108.64 | 2.2 mL | 2.0 |

| Ethyl Acetate | - | As needed | Extraction Solvent |

| Saturated NaHCO₃ solution | - | As needed | Quenching/Wash |

| Brine | - | As needed | Wash |

| Anhydrous Na₂SO₄ or MgSO₄ | - | As needed | Drying Agent |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(Boc-amino)cyclopropanecarboxylic acid (2.01 g, 10.0 mmol).

-

Solvent Addition: Add anhydrous methanol (25 mL) to the flask and stir to dissolve the starting material. The mixture should be a clear, colorless solution.

-

Catalyst Addition: Cool the flask in an ice-water bath. Slowly add trimethylchlorosilane (2.2 mL, 20.0 mmol) dropwise to the stirring solution over 5 minutes. Causality Note: The slow addition of TMSCl is crucial to control the exotherm from the reaction with methanol.

-

Reaction Progress: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's completion using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours. The product spot should be at a higher Rf than the starting carboxylic acid.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol and TMSCl.

-

Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and carefully wash with saturated sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) to neutralize the remaining acid. Self-Validation: Effervescence (CO₂ evolution) will be observed during the bicarbonate wash, indicating successful acid neutralization. Follow with a wash of saturated sodium chloride (brine) solution (25 mL) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate on a rotary evaporator to yield the crude product.

-

Purification: While the crude product is often of high purity, it can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the title compound as a white solid or colorless oil.

Expected Results

| Parameter | Typical Outcome |

| Physical State | White Solid |

| Yield | 90-98% |

| Purity (by ¹H NMR) | >98% |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.72 (s, 3H), ~1.75 (br s, 1H), ~1.44 (s, 9H), ~1.52-1.48 (m, 2H), ~1.18-1.14 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~173.5, 155.8, 79.8, 52.5, 33.5, 28.3, 17.5 |

Workflow and Logic Visualization

A clear visualization of the experimental workflow ensures reproducibility and highlights the critical stages of the synthesis.

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

The synthesis of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is most effectively and reliably achieved through the direct esterification of its corresponding carboxylic acid. The protocol detailed herein, utilizing trimethylchlorosilane in methanol, represents a state-of-the-art method that is mild, high-yielding, and operationally simple, making it highly suitable for both academic research and industrial drug development applications. This guide provides the necessary technical details and scientific rationale to empower researchers to confidently execute this important transformation.

References

-

Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. (2009). ResearchGate. Available at: [Link]

-

Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. (2018). ResearchGate. Available at: [Link]

- Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives. (1984). Google Patents.

-

A Convenient Synthesis of Amino Acid Methyl Esters. (2007). National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of N-BOC-glycine methyl ester. PrepChem.com. Available at: [Link]

-

Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. Appretech. Available at: [Link]

-

A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. (2014). ResearchGate. Available at: [Link]

-

1-((tert-Butoxycarbonyl)amino)cyclopropane-1-carboxylic Acid. Pharmaffiliates. Available at: [Link]

- Process for preparing 1-aminocyclopropane-1-carboxylic acid. (1981). Google Patents.

- Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. (1983). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives - Google Patents [patents.google.com]

- 3. US4298760A - Process for preparing 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 4. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Constrained Amino Acid with Therapeutic Potential

Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, also known as Boc-Ac3c-OMe, is a synthetically derived, non-proteinogenic amino acid. Its structure is characterized by a cyclopropane ring, which imparts significant conformational rigidity. This structural constraint is of high interest in medicinal chemistry and drug development. By incorporating this unique building block into peptides, researchers can create peptidomimetics with enhanced stability against enzymatic degradation, improved receptor-binding affinity, and controlled secondary structures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and applications of this valuable compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is essential for its effective application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₄ | |

| Molecular Weight | 215.25 g/mol | [1] |

| Appearance | Colorless oil (predicted) | General knowledge based on similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Miscible with most organic solvents; slightly soluble in water (predicted). | [2] |

| Purity | ≥98% (commercially available) | [3] |

| XLogP3-AA | 1.5 | [1] |

| CAS Number | 66494-26-6 | [4] |

Synthesis and Purification

The synthesis of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate typically involves the protection of the amino group of 1-aminocyclopropanecarboxylic acid followed by esterification. A common synthetic strategy is outlined below.

Synthetic Pathway Overview

Caption: Synthetic route to Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate.

Experimental Protocol: Boc Protection and Esterification

Step 1: Boc Protection of 1-Aminocyclopropanecarboxylic Acid

-

Suspend 1-aminocyclopropanecarboxylic acid in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide or triethylamine, to deprotonate the amino group.

-

Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture at room temperature.

-

Stir the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid.

Step 2: Esterification

-

Dissolve the Boc-protected amino acid in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid, or use a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature or with gentle heating until the esterification is complete, as monitored by TLC.

-

If an acid catalyst is used, neutralize the reaction mixture and remove the methanol under reduced pressure.

-

If a coupling agent is used, filter off the urea byproduct.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate.

Analytical Characterization

The identity and purity of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate are confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl ester group (a singlet around 3.7 ppm), and the cyclopropyl protons (multiplets in the upfield region).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester and the carbamate, the quaternary carbon of the tert-butyl group, the methoxy carbon, and the carbons of the cyclopropane ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 216.1230.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the ester and carbamate groups, and C-O stretching frequencies.

Applications in Drug Discovery and Peptide Science

The rigid cyclopropane scaffold of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate makes it a valuable building block in the design of peptidomimetics and other bioactive molecules.

Role in Peptidomimetic Design

Caption: Incorporation of Boc-Ac3c-OMe to create conformationally constrained peptidomimetics.

The incorporation of this constrained amino acid into a peptide backbone can lock the peptide into a specific bioactive conformation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher binding affinity and selectivity.

Enhancing Metabolic Stability

Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The unnatural cyclopropane structure of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is not recognized by many proteases, thus enhancing the metabolic stability of the resulting peptidomimetics.

Safety and Handling

As with any chemical reagent, proper safety precautions should be followed when handling Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a valuable and versatile building block for the synthesis of conformationally constrained peptides and peptidomimetics. Its unique structural features offer a powerful tool for medicinal chemists to design novel therapeutic agents with improved stability, affinity, and selectivity. A thorough understanding of its physicochemical properties, synthesis, and handling is crucial for its successful application in the laboratory.

References

Sources

- 1. (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate | C10H17NO4 | CID 91800894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]

- 3. appretech.com [appretech.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Introduction: The Strategic Value of Conformational Constraint in Medicinal Chemistry

In the landscape of modern drug discovery, the ability to impart specific, predictable three-dimensional conformations to bioactive molecules is a cornerstone of rational design. Unnatural, conformationally constrained amino acids are premier tools in this endeavor, serving as powerful building blocks for peptides and peptidomimetics.[1][2] By reducing the entropic penalty of binding and enhancing metabolic stability, these scaffolds are instrumental in converting promising peptides into viable drug candidates.[3][4]

This guide focuses on a particularly valuable constrained building block: Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate . Its defining features—a rigid cyclopropane ring and a versatile Boc-protected amine—make it a strategic asset for researchers, scientists, and drug development professionals. The cyclopropyl group introduces a significant degree of conformational rigidity, while the tert-butoxycarbonyl (Boc) protecting group is a staple of modern peptide synthesis, allowing for controlled, stepwise assembly of complex molecular architectures.[5]

The Chemical Abstracts Service (CAS) has assigned the number 66494-26-6 to this compound.[6][7] This document provides a comprehensive technical overview of its properties, synthesis, analysis, and applications, grounded in established chemical principles and field-proven methodologies.

Physicochemical and Structural Data

A precise understanding of a compound's physical properties is fundamental to its effective use in synthesis and formulation. The key data for Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 66494-26-6 | [6][7] |

| Molecular Formula | C₁₀H₁₇NO₄ | [6] |

| Molecular Weight | 215.25 g/mol | [6] |

| Appearance | White to off-white solid | Inferred from precursor[8] |

| Solubility | Soluble in methanol, ethyl acetate, dichloromethane, chloroform. Sparingly soluble in water. | Inferred from structure |

| Melting Point | Not definitively reported; expected to be a low-melting solid or high-boiling oil. | N/A |

Synthesis and Mechanistic Rationale

The synthesis of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a logical two-step process starting from the commercially available 1-aminocyclopropane-1-carboxylic acid. The workflow involves (1) protection of the amino group and (2) esterification of the carboxylic acid. This sequence is strategically chosen because direct esterification of the starting amino acid can be complicated by its zwitterionic nature and potential for polymerization. Protecting the amine first yields a more soluble, tractable intermediate for the subsequent esterification.

Logical Workflow for Synthesis

Caption: Two-step synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a robust, self-validating system based on well-established procedures for N-Boc protection and esterification of amino acids.[9][10]

Step 1: Synthesis of 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic Acid

-

Causality: This step utilizes Di-tert-butyl dicarbonate ((Boc)₂O) to protect the primary amine. The reaction is performed in a biphasic solvent system (dioxane/water) with a mild base (triethylamine or NaOH) to neutralize the acidic byproduct and facilitate the reaction. The choice of base is crucial; it must be strong enough to deprotonate the ammonium species formed in situ but not so strong as to cause hydrolysis of the Boc anhydride.

-

Methodology:

-

To a stirred solution of 1-aminocyclopropane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add triethylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of Di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 1 hour, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with cold 1N HCl.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product, typically as a white solid.

-

Step 2: Synthesis of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

-

Causality: This is a standard Williamson ether synthesis-like reaction, adapted for ester formation. The carboxylic acid from Step 1 is deprotonated by a mild base, potassium carbonate (K₂CO₃), to form a carboxylate salt. This nucleophilic carboxylate then attacks the electrophilic methyl iodide (CH₃I) in an SN2 reaction to form the methyl ester. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation without interfering with the nucleophile.

-

Methodology:

-

Dissolve the dried product from Step 1 (1.0 eq) in anhydrous DMF.

-

Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

-

Add methyl iodide (CH₃I, 1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x volumes).

-

Combine the organic layers and wash thoroughly with water (to remove DMF) and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure title compound.

-

Applications in Drug Discovery and Peptide Science

The true value of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate lies in its application as a specialized building block. Its incorporation into a peptide backbone confers several advantageous properties that are highly sought after in therapeutic design.

-

Conformational Rigidity and Pre-organization: Linear peptides are often too flexible in solution, leading to a significant entropic cost upon binding to their target. The rigid cyclopropane scaffold locks the local backbone into a specific conformation, pre-organizing the pharmacophore for optimal interaction with its receptor and thereby enhancing binding affinity.[3][4]

-

Enhanced Metabolic Stability: A primary failure mode for peptide-based drugs is rapid degradation by proteases in the body. The unnatural, sterically hindered α,α-disubstituted nature of the 1-aminocyclopropanecarboxylic acid core makes the adjacent peptide bonds highly resistant to enzymatic cleavage, significantly increasing the molecule's in vivo half-life.

-

Vectorial Display of Side Chains: The constrained geometry allows for the precise positioning of adjacent amino acid side chains in 3D space. This is critical for mimicking the surface of a protein and disrupting protein-protein interactions (PPIs), which are often considered "undruggable" by traditional small molecules.

-

Use in Peptidomimetics: This building block is a key component in the synthesis of peptidomimetics, compounds designed to replicate the function of natural peptides but with superior drug-like properties.[11][12] Its unique structure can be used to induce specific secondary structures, such as β-turns, which are critical for biological recognition events.

Analytical Characterization

Rigorous analytical validation is required to confirm the identity and purity of the synthesized compound. The primary methods are NMR spectroscopy and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~ 3.70 (s, 3H): This sharp singlet corresponds to the three protons of the methyl ester (-OCH₃).

-

δ ~ 5.10 (br s, 1H): A broad singlet for the N-H proton of the carbamate. Its chemical shift can be variable and it may exchange with D₂O.

-

δ ~ 1.45 (s, 9H): A strong, sharp singlet representing the nine equivalent protons of the tert-butyl group of the Boc protector.

-

δ ~ 1.40-1.60 (m, 2H) & 1.00-1.20 (m, 2H): Two multiplets corresponding to the diastereotopic methylene protons of the cyclopropane ring.

-

-

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ ~ 173.0: Carbonyl carbon of the methyl ester.

-

δ ~ 155.0: Carbonyl carbon of the Boc group.

-

δ ~ 80.0: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ ~ 52.5: Methyl carbon of the ester (-OCH₃).

-

δ ~ 35.0: Quaternary α-carbon of the cyclopropane ring.

-

δ ~ 28.3: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

-

δ ~ 17.0: Methylene carbons of the cyclopropane ring (-CH₂-).

-

Protocol: Sample Preparation for NMR Analysis

-

Accurately weigh approximately 5-10 mg of the purified, dry compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

For unambiguous referencing, use a solvent that contains a known internal standard, such as 0.03% v/v Tetramethylsilane (TMS).[13]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm the structure and assignments.

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) is ideal for this molecule.

-

Expected Ions:

-

[M+Na]⁺ (Positive Mode): Expected m/z ≈ 238.1050 (for C₁₀H₁₇NO₄Na)

-

[M-H]⁻ (Negative Mode): Expected m/z ≈ 214.1085 (for C₁₀H₁₆NO₄)

-

[M-Boc+H]⁺: A common fragment corresponding to the loss of the Boc group (100 Da) may be observed at m/z ≈ 116.0706.

-

Handling and Storage

-

Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids or bases. For long-term storage, refrigeration is recommended.

Conclusion

Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is more than just a chemical intermediate; it is a strategic tool for molecular design. Its synthesis is straightforward, employing foundational reactions in organic chemistry. Its true power is realized in its application, where its conformationally rigid core provides a reliable platform for constructing sophisticated peptidomimetics and next-generation therapeutics. For researchers dedicated to overcoming the inherent limitations of natural peptides, this building block offers a proven and effective solution.

References

-

Cowell, S. M., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current Medicinal Chemistry, 11(21), 2785-98. [Link]

-

Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. [Link]

-

Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. [Link]

-

PubChem. (n.d.). (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. National Center for Biotechnology Information. [Link]

-

BioSpace. (2011, February 7). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. [Link]

-

Appretech. (n.d.). Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. Appretech Scientific Limited. [Link]

-

Singh, Y., & Kumar, V. (2022). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. ACS Omega. [Link]

-

PubChem. (n.d.). Methyl (1R,3R)-rel-3-{[(t-butoxy)carbonyl]aminocyclopentane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Appretech. (n.d.). Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. Appretech Scientific Limited. [Link]

-

Kazmaier, U. (2016). Peptidomimetics, a synthetic tool of drug discovery. Future Medicinal Chemistry. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

Paolillo, M., et al. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry. [Link]

-

Sharma, A., et al. (2024). Peptidomimetics as next – generation therapeutic applications. World Journal of Pharmaceutical Research. [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Organic Syntheses Procedure. [Link]

-

Lenci, E., & Trabocchi, A. (2021). Peptidomimetic toolbox for drug discovery. Drug Discovery Today: Technologies. [Link]

-

Popik, P., et al. (2015). 1-aminocyclopropanecarboxylic acid (ACPC) produces procognitive but not antipsychotic-like effects in rats. Psychopharmacology. [Link]

- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.

-

Al-Harrasi, A., et al. (2016). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. European Journal of Organic Chemistry. [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-LEUCINAL. Organic Syntheses Procedure. [Link]

-

Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses Procedure. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. hmdb.ca [hmdb.ca]

- 3. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]

- 4. orgsyn.org [orgsyn.org]

- 5. methyl rel-(1r,3s)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate(1946010-92-9) 1H NMR spectrum [chemicalbook.com]

- 6. appretech.com [appretech.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 1-(Boc-氨基)环丙基甲酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Methyl (1R,3R)-rel-3-{[(t-butoxy)carbonyl]aminocyclopentane-1-carboxylate | C12H21NO4 | CID 18453395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl cis-(+/-)-3-{[(tert-butoxy)carbonyl]amino}cyclohexa… [cymitquimica.com]

- 13. utsouthwestern.edu [utsouthwestern.edu]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this non-proteinogenic amino acid derivative through the lens of ¹³C NMR spectroscopy. We will explore the theoretical underpinnings of the chemical shifts observed, present predicted spectral data, and provide a detailed, field-proven protocol for the acquisition of high-quality spectra. The guide emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a valuable building block in organic synthesis, particularly in the design and preparation of peptidomimetics and conformationally constrained peptides. The cyclopropane ring imparts a rigid structure that can lock the peptide backbone into a specific conformation, a crucial aspect in the development of biologically active molecules with enhanced potency and selectivity. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, facilitating controlled, stepwise assembly of amino acid residues.

Accurate structural characterization is paramount to ensure the purity and identity of this compound before its incorporation into larger, more complex molecules. ¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides a detailed fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift providing valuable information about its electronic environment.

This guide will serve as a detailed reference for the interpretation and acquisition of ¹³C NMR data for this important synthetic intermediate.

Predicted ¹³C NMR Data and Structural Assignments

The predicted chemical shifts, along with their assignments to the corresponding carbon atoms in Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, are summarized in the table below. These predictions are based on data from similar Boc-protected amino acids, cyclopropane derivatives, and general chemical shift ranges from authoritative sources.

| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | C=O (Ester) | ~172 | Typical chemical shift for a methyl ester carbonyl carbon. |

| C2 | C (quaternary, cyclopropane) | ~35 | The quaternary carbon of the cyclopropane ring, shifted downfield due to the attached amino and carboxyl groups. |

| C3 | CH₂ (cyclopropane) | ~15 | The methylene carbons of the cyclopropane ring exhibit a characteristic upfield shift due to ring strain.[1] |

| C4 | C=O (Boc) | ~155 | The carbonyl carbon of the tert-butoxycarbonyl protecting group. |

| C5 | C (quaternary, Boc) | ~80 | The quaternary carbon of the tert-butyl group, attached to an oxygen atom. |

| C6 | CH₃ (Boc) | ~28 | The three equivalent methyl carbons of the tert-butyl group. |

| C7 | O-CH₃ (Ester) | ~52 | The methyl carbon of the ester group, attached to an oxygen atom. |

The Causality of Chemical Shifts: A Deeper Dive

The predicted chemical shifts are a direct consequence of the electronic environment of each carbon atom. Key factors influencing these shifts include:

-

Hybridization: The sp² hybridized carbonyl carbons (C1 and C4) are significantly deshielded and appear far downfield. The sp³ hybridized carbons of the cyclopropane ring and the Boc group appear at higher fields.

-

Electronegativity: The presence of electronegative oxygen and nitrogen atoms causes a downfield shift for adjacent carbons (C1, C2, C4, C5, and C7).

-

Ring Strain: The carbons in the cyclopropane ring (C2 and C3) are highly shielded and appear at unusually high fields. This is a well-documented phenomenon attributed to the unique bonding and hybridization within the strained three-membered ring.[1]

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The following protocol outlines a robust methodology for obtaining a high-quality ¹³C NMR spectrum of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

4.1. Sample Preparation

-

Analyte: Weigh approximately 20-30 mg of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. The compound should be of high purity to avoid signals from impurities.

-

Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single deuterium-coupled carbon signal at approximately 77.16 ppm, which can be used as a chemical shift reference.[2]

-

Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) to the solution. The signal for the four equivalent carbons of TMS is defined as 0.0 ppm and serves as the universal reference standard for ¹H and ¹³C NMR.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 100 MHz (for ¹³C on a 400 MHz ¹H instrument) | Standard frequency for ¹³C detection. |

| Pulse Program | zgpg30 or similar with proton decoupling | A standard pulse program with a 30° pulse angle and power-gated proton decoupling to enhance signal-to-noise and provide a singlet for each carbon. |

| Acquisition Time (AQ) | 1.0 - 2.0 s | A longer acquisition time provides better resolution. |

| Relaxation Delay (D1) | 2.0 - 5.0 s | A sufficient delay is crucial for the full relaxation of quaternary carbons, which have longer T₁ relaxation times. |

| Number of Scans (NS) | 1024 or higher | Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio. |

| Spectral Width (SW) | 0 - 220 ppm | This range covers the expected chemical shifts for all carbons in the molecule. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

4.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the CDCl₃ triplet to 77.16 ppm.

-

Peak Picking: Identify and label the chemical shifts of all peaks.

Visualizing the Molecular Structure and NMR Correlation

The following diagram illustrates the structure of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate and the logical grouping of its carbon atoms for NMR analysis.

Sources

- 1. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

An In-depth Technical Guide to Methyl 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate, a valuable non-proteinogenic amino acid derivative. The document details its precise chemical identity according to IUPAC nomenclature, explores its strategic importance in medicinal chemistry, provides a detailed and validated synthesis protocol with mechanistic insights, outlines methods for structural characterization, and discusses its applications in modern drug discovery. This guide is intended to serve as a key resource for scientists leveraging constrained amino acid analogues to develop next-generation therapeutics.

Introduction: The Strategic Value of Conformational Constraint

In the field of drug discovery, the precise control of a molecule's three-dimensional shape is paramount for optimizing interactions with biological targets. Unconstrained, flexible molecules often pay an entropic penalty upon binding, which can decrease affinity. Constrained scaffolds, such as those incorporating a cyclopropane ring, lock a molecule into a more defined bioactive conformation, enhancing potency and selectivity.[1] The cyclopropyl group, being the smallest cycloalkane, is a powerful tool for medicinal chemists. Its rigid structure, coupled with unique electronic properties stemming from significant ring strain, makes it a desirable surrogate for more flexible alkyl chains or even alkene isosteres.[2][3]

The incorporation of cyclopropane rings into drug candidates frequently leads to improved metabolic stability. The robust C-H bonds and resistance of the ring to common metabolic pathways, like oxidation by cytochrome P450 enzymes, can extend a drug's in-vivo half-life, a critical factor for improving dosing regimens.[1][3][4] Methyl 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate is a premier example of a building block that embodies these advantages. As a protected derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), it serves as a versatile intermediate for introducing the cyclopropyl constraint into peptides and small molecules, thereby enhancing proteolytic resistance and modulating pharmacokinetic profiles.[3][5]

Nomenclature and Chemical Identity

A precise understanding of a molecule's structure begins with its formal name. The compound of interest is systematically identified under IUPAC nomenclature, which clarifies the connectivity of all its constituent parts.

-

IUPAC Name: methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate[6]

-

Common Synonyms:

-

Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

-

Boc-1-aminocyclopropanecarboxylic acid methyl ester

-

Boc-Acc-OMe

-

-

CAS Number: 66494-26-6[6]

The name can be deconstructed as follows:

-

cyclopropane-1-carboxylate: The core structure is a cyclopropane ring where a carboxylate group is attached to the C1 position.

-

methyl...ester: The carboxylate group has been esterified with a methyl group.

-

1-...amino: An amino group is also attached to the C1 position of the cyclopropane ring.

-

[(2-methylpropan-2-yl)oxycarbonyl]...amino: The amino group is protected with a tert-butoxycarbonyl group, commonly known as a "Boc" group. This protecting group is crucial for peptide synthesis, preventing the amine from undergoing unwanted side reactions.

Chemical Structure Diagram

Caption: Structure of Boc-protected cyclopropyl amino acid methyl ester.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C10H17NO4[6] |

| Molecular Weight | 215.25 g/mol [7] |

| Appearance | Solid |

| Exact Mass | 215.11600[6] |

| Hydrogen Bond Donors | 1[6] |

| Hydrogen Bond Acceptors | 4[6] |

Synthesis Protocol: A Validated Approach

The synthesis of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate is typically achieved through a two-step process starting from the commercially available 1-aminocyclopropane-1-carboxylic acid (ACC). This process involves (I) protection of the amino group and (II) esterification of the carboxylic acid.

Experimental Workflow Diagram

Caption: Synthetic workflow for Boc-Acc-OMe from ACC.

Part I: N-Boc Protection of 1-Aminocyclopropane-1-carboxylic Acid

Causality: The Boc protection is essential to prevent the nucleophilic amine from interfering with the subsequent esterification step. The reaction is typically performed under Schotten-Baumann conditions using a base to deprotonate the amino group, enhancing its nucleophilicity to attack the Boc-anhydride.

Detailed Protocol:

-

Dissolution: Dissolve 1-aminocyclopropane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1N sodium hydroxide (NaOH) solution. The mixture is stirred in an ice bath at 0 °C.

-

Reagent Addition: To the chilled, stirring solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.[8] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Remove the 1,4-dioxane via rotary evaporation under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 using 1N hydrochloric acid (HCl). A white precipitate of the product, 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid (Boc-Acc-OH), should form.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[8]

-

Trustworthiness: The purity of the intermediate, Boc-Acc-OH (CAS 88950-64-5), can be verified by ¹H NMR and melting point analysis before proceeding.[9]

Part II: Methyl Esterification of Boc-Acc-OH

Causality: Esterification converts the carboxylic acid into its less polar and more versatile methyl ester derivative. While classic Fischer esterification (acid and methanol) can work, it risks partial cleavage of the acid-labile Boc group. A milder and highly efficient method involves using trimethylsilyldiazomethane (TMSCHN₂), which rapidly and cleanly converts carboxylic acids to methyl esters without harsh acidic conditions. An alternative, safer method uses methanol with trimethylchlorosilane (TMSCl).[10]

Detailed Protocol (Using TMSCHN₂):

-

Dissolution: Dissolve the crude Boc-Acc-OH (1.0 eq) from Part I in a 2:1 mixture of toluene and methanol at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.2 eq) dropwise. A yellow color should persist, and gas evolution (N₂) will be observed. Caution: Diazomethane derivatives are toxic and potentially explosive; handle with extreme care in a well-ventilated fume hood.

-

Reaction: Stir the reaction at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Add a few drops of acetic acid to quench any excess TMSCHN₂ until the yellow color disappears.

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the final product as a white solid or colorless oil.

-

Characterization and Quality Control

Validation of the final product's identity and purity is non-negotiable. A combination of spectroscopic techniques provides definitive structural confirmation.

| Technique | Expected Results for Methyl 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate |

| ¹H NMR | δ (ppm) in CDCl₃: ~5.1 (s, 1H, NH ), 3.7 (s, 3H, OCH ₃), 1.5-1.6 (m, 2H, cyclopropyl CH ₂), 1.4 (s, 9H, C(CH ₃)₃), 1.2-1.3 (m, 2H, cyclopropyl CH ₂) |

| ¹³C NMR | δ (ppm) in CDCl₃: ~173 (C=O, ester), ~155 (C=O, carbamate), ~80 (quaternary C of Boc), ~52 (OCH₃), ~34 (quaternary C of cyclopropane), ~28 (CH₃ of Boc), ~17 (CH₂ of cyclopropane) |

| Mass Spec (ESI+) | Expected m/z: 216.1230 [M+H]⁺, 238.1049 [M+Na]⁺ |

| FT-IR | ν (cm⁻¹): ~3350 (N-H stretch), ~2980 (C-H stretch), ~1740 (C=O ester stretch), ~1700 (C=O carbamate stretch) |

Applications in Drug Development

The title compound is not an end-product but a high-value building block for creating more complex molecules with therapeutic potential.

-

Peptidomimetics: Its primary application is in the synthesis of peptides and peptidomimetics.[9] Replacing a natural amino acid with Boc-Acc-OMe introduces a rigid bend or kink, which can mimic or stabilize beta-turns and other secondary structures critical for receptor binding. This rigidity also confers resistance to degradation by proteases.

-

NMDA Receptor Ligands: The parent compound, 1-aminocyclopropane-1-carboxylic acid, is known to be a partial agonist at the glycine modulatory site of the NMDA receptor.[11] Derivatives are therefore of significant interest in neuroscience for developing modulators of glutamatergic signaling, with potential applications in treating neurological disorders.[12]

-

Inhibitor Design: The constrained cyclopropyl scaffold is used to design potent and selective enzyme inhibitors. By presenting functional groups in a pre-organized orientation, the entropic cost of binding is minimized, leading to higher affinity.[1]

Conclusion

Methyl 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate is a synthetically accessible and highly versatile building block for medicinal chemistry. Its IUPAC name, methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate, precisely defines a structure that offers a unique combination of conformational rigidity and metabolic stability. The reliable two-step synthesis from ACC, involving Boc protection and esterification, makes it readily available for research and development. Its proven utility in creating potent and stable peptidomimetics and other bioactive molecules ensures its continued importance in the design of innovative therapeutics.

References

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Google AI Test Kitchen.

- Exploring 1-Aminocyclopropanecarboxylic Acid: Properties and Applic

- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. Google AI Test Kitchen.

- The Cyclopropyl Group in Medicinal Chemistry.

- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- CAS 66494-26-6 Methyl 1-(tert-butoxycarbonylamino)

- Methyl 1-((tert-butoxycarbonyl)amino)

- 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed.

- A Convenient Synthesis of Amino Acid Methyl Esters.

- 1-Aminocyclopropane-1-carboxylic acid. Wikipedia.

- 1-(Boc-amino)cyclopropanecarboxylic acid. ChemicalBook.

- 1-(Boc-amino)cyclopropanecarboxylic acid ≥98.0% (TLC). Sigma-Aldrich.

- 1-(Boc-amino)cyclopropanecarboxylic acid ≥98.0% (TLC). Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. nbinno.com [nbinno.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. innospk.com [innospk.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. appretech.com [appretech.com]

- 8. 1-(Boc-amino)cyclopropanecarboxylic acid | 88950-64-5 [chemicalbook.com]

- 9. 1-(Boc-amino)cyclopropanecarboxylic acid = 98.0 TLC 88950-64-5 [sigmaaldrich.com]

- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]

- 12. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stability, Storage, and Handling of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Abstract

Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a valuable building block in organic synthesis, particularly in the development of peptidomimetics and novel pharmaceutical agents. Its unique structure, combining a strained cyclopropane ring with two key functional groups—a Boc-protected amine and a methyl ester—necessitates a thorough understanding of its chemical stability to ensure its integrity during storage and handling. This guide provides an in-depth analysis of the compound's stability profile, delineates its primary degradation pathways, and establishes rigorous protocols for its optimal storage and handling. The principal vulnerabilities of the molecule are the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group and the susceptibility of the methyl ester to hydrolysis. Adherence to the recommendations outlined herein is critical for researchers, scientists, and drug development professionals to maintain compound purity and ensure the reliability of experimental outcomes.

Chemical Profile and Functional Group Analysis

To understand the stability of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, it is essential to first analyze the reactivity of its constituent parts.

-

Molecular Structure:

-

Core Functional Groups:

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. Its stability is well-characterized: it is highly stable to most bases, nucleophiles, and reductive conditions.[4] However, its critical vulnerability is its lability under acidic conditions. The mechanism of cleavage proceeds through the formation of a stable tertiary carbocation (the tert-butyl cation), which readily decomposes to isobutylene and a proton.[4][5] This makes the avoidance of acidic environments paramount.

-

Methyl Ester: The methyl ester is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. Base-catalyzed hydrolysis, or saponification, is typically rapid and irreversible, yielding the corresponding carboxylate salt. Acid-catalyzed hydrolysis is an equilibrium process. The presence of ambient moisture can facilitate slow hydrolysis over time, a process that can be accelerated by elevated temperatures.

-

Cyclopropane Ring: The three-membered ring is characterized by significant ring strain. While it is generally stable under the conditions discussed, its presence can influence the electronic properties of the adjacent functional groups. It is not, however, the primary locus of instability for this molecule under typical laboratory storage and handling conditions.

-

Primary Degradation Pathways

The integrity of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is threatened by three main chemical transformations. Understanding these pathways allows for the implementation of preventative storage and handling strategies.

-

Pathway A: Acid-Catalyzed Deprotection: Exposure to acidic contaminants (e.g., atmospheric acids, impure solvents) can lead to the cleavage of the Boc group, yielding the free amine methyl ester. This is often the most significant and rapid degradation pathway.

-

Pathway B: Base-Catalyzed Hydrolysis (Saponification): Contact with basic substances will quickly hydrolyze the methyl ester to form the corresponding carboxylate salt. This is a critical incompatibility to consider.

-

Pathway C: Hydrolysis: Over long-term storage, ambient moisture can lead to the slow hydrolysis of the methyl ester, forming the carboxylic acid. This process is accelerated by heat and the presence of acid or base catalysts.

The following diagram illustrates these potential degradation routes.

Caption: Primary degradation pathways for the target compound.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, the following storage and handling protocols are essential. These recommendations are synthesized from safety data sheets of the target molecule and structurally related compounds.

Optimal Storage Conditions

The primary goal of storage is to protect the compound from acidic contaminants, moisture, and excessive heat.

| Parameter | Recommendation | Rationale & Expert Insight |

| Temperature | 2–8°C (Refrigerated) | While some suppliers suggest room temperature storage, refrigeration is the superior choice.[2][6] It significantly slows the rate of potential hydrolysis from trace moisture and minimizes the overall kinetic energy of the system, enhancing long-term stability. |

| Atmosphere | Inert Gas (Argon or Nitrogen), Tightly Sealed | The compound should be stored under a dry, inert atmosphere.[6][7] This prevents contact with atmospheric moisture, which can cause hydrolysis, and acidic gases (like CO₂) that can form carbonic acid and initiate Boc deprotection. Always use a container with a high-integrity seal.[8][9] |

| Light | Amber Vial or Dark Location | Protection from light is recommended to prevent any potential photochemical degradation.[7][9] While the chromophores in the molecule are not exceptionally strong, this is a standard precaution for ensuring the long-term integrity of complex organic molecules. |

| Incompatibilities | Segregate from Acids, Bases, and Strong Oxidizing Agents | Store away from acidic and basic compounds to prevent the primary degradation pathways.[8] Strong oxidizing agents should also be avoided as a general precaution for organic materials.[8] |

Laboratory Handling Protocol

Proper handling is crucial to prevent contamination and degradation during experimental use.

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Atmosphere Operations: Whenever possible, handle the compound in a glove box or under a positive pressure stream of argon or nitrogen.

-

Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants into the stock container.

-

Resealing: After dispensing, flush the container headspace with an inert gas (e.g., argon) before tightly resealing.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9][10] Handle in a well-ventilated area or chemical fume hood.[11][12]

Experimental Protocols for Stability Assessment

For GMP environments or long-term research projects, verifying the stability of the compound is essential. The following are model protocols for stability assessment.

Protocol: Long-Term Stability Study

This protocol provides a framework for assessing the compound's stability under defined storage conditions over time.

-

Sample Preparation: Aliquot approximately 5-10 mg of the compound into several separate, labeled, amber glass vials.

-

Inerting: Flush the headspace of each vial with argon, then seal tightly with a PTFE-lined cap.

-

Storage Conditions: Place sets of vials in controlled environments:

-

Optimal: 2–8°C, dark.

-

Accelerated: 25°C / 60% Relative Humidity (RH).

-

Stressed: 40°C / 75% RH.

-

-

Time Points: Designate analysis time points (e.g., T=0, 1 month, 3 months, 6 months, 12 months).

-

Analysis: At each time point, analyze one vial from each condition.

-

Method: High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for purity assessment. A C18 column with a water/acetonitrile gradient is a typical starting point.

-

Characterization: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any new impurity peaks by comparing their mass-to-charge ratio with potential degradation products.

-

-

Data Evaluation: Plot purity (%) versus time for each condition to establish a stability profile.

Protocol: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and pathways.

Caption: Workflow for a forced degradation study.

-

Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

-

Stress Conditions: In separate vials, mix an aliquot of the stock solution with the stressor:

-

Acidic: Dilute with 0.1 M HCl.

-

Basic: Dilute with 0.1 M NaOH.

-

Oxidative: Dilute with 3% H₂O₂.

-

Thermal: Dilute with a 50:50 acetonitrile:water mixture.

-

Control: Dilute with 50:50 acetonitrile:water (T=0 sample).

-

-

Incubation: Incubate the acid and thermal samples at an elevated temperature (e.g., 60°C) and the others at room temperature for a defined period (e.g., 24 hours).

-

Analysis: Quench the reactions if necessary (e.g., neutralize acid/base samples). Analyze all samples by LC-MS.

-

Interpretation: Compare the chromatograms of the stressed samples to the control. Identify the major degradation products formed under each condition to confirm the degradation pathways.

Conclusion

Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a robust synthetic intermediate when handled and stored correctly. Its stability is primarily dictated by the acid-labile Boc group and the hydrolytically sensitive methyl ester. The critical parameters for maintaining its integrity are exclusion of moisture, avoidance of acidic and basic contaminants, and storage at refrigerated temperatures (2–8°C) under an inert atmosphere. By implementing the rigorous protocols outlined in this guide, researchers can ensure the high purity of this reagent, leading to more reliable and reproducible scientific outcomes.

References

-

PubChem. methyl (1S,4R)-4-(((tert-butoxy)carbonyl)amino)cyclopent-2-ene-1-carboxylate. National Center for Biotechnology Information. [Link]

-

SynZeal. Safety Data Sheet. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

-

MySkinRecipes. Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. [Link]

-

Ponmagaram, M., et al. (2018). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 3(1), x171838. [Link]

-

Ashenhurst, J. (2025). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. [Link]

-

jOeCHEM. (2019). Carbocation Stability Explained. YouTube. [Link]

-

PubChem. (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. National Center for Biotechnology Information. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate [myskinrecipes.com]

- 3. (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate | C10H17NO4 | CID 91800894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 1144505-90-7|Methyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate|BLD Pharm [bldpharm.com]

- 7. 120728-10-1|1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]

- 8. fishersci.fr [fishersci.fr]

- 9. staging.keyorganics.net [staging.keyorganics.net]

- 10. synzeal.com [synzeal.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

The Strategic Incorporation of Cyclopropane-Containing Amino Acids in Modern Drug Discovery: A Technical Guide

Abstract: This technical guide provides an in-depth exploration of the key characteristics of cyclopropane-containing amino acids and their escalating importance in medicinal chemistry and the development of peptide-based therapeutics. We will delve into the unique physicochemical properties imparted by the cyclopropane moiety, including its profound impact on molecular conformation and metabolic stability. Furthermore, this guide will detail contemporary synthetic strategies for accessing these valuable building blocks, with a focus on stereoselective methodologies. The influence of these amino acids on peptide structure and function will be examined, highlighting their ability to enforce specific secondary structures and enhance biological activity. Finally, we will showcase the successful application of cyclopropane-containing amino acids in drug discovery through relevant case studies and examples of their incorporation into clinically approved pharmaceuticals.

Part 1: The Cyclopropane Moiety: A Privileged Scaffold in Amino Acid Design

Introduction to Cyclopropane-Containing Amino Acids

Cyclopropane-containing amino acids are a class of non-proteinogenic amino acids characterized by the presence of a three-membered carbocyclic ring within their structure. This seemingly simple structural modification bestows a range of powerful properties that are highly sought after in the design of novel therapeutics. While naturally occurring cyclopropane-containing compounds are found in various organisms, including plants and microorganisms, their systematic exploration and incorporation into drug candidates is a more recent endeavor that has gained significant traction.[1][2][3][4] The increasing prevalence of these motifs in preclinical and clinical drug molecules underscores their value in addressing common challenges in drug discovery, such as poor metabolic stability and lack of target selectivity.[5][6][7][8]

Unique Physicochemical Properties Conferred by the Cyclopropane Ring

The utility of cyclopropane-containing amino acids in drug design stems from the unique physicochemical properties of the cyclopropane ring itself.

-

Conformational Rigidity and Reduced Flexibility: The inherent ring strain in the three-membered cyclopropane ring, with its 60° C-C-C bond angles, severely restricts bond rotation.[9][10] This rigidity can lock a molecule into a specific, biologically active conformation, which can lead to enhanced binding affinity and selectivity for its target.[5][11][12][13][14] By pre-organizing the molecule in its bioactive conformation, the entropic penalty upon binding is reduced, often resulting in a significant increase in potency.

-

Electronic and Bonding Characteristics: The C-C bonds in cyclopropane are not typical sigma bonds but are instead "bent" or "banana" bonds, possessing a higher degree of p-character.[9][10][11][15] This unique electronic nature influences the molecule's polarity and its ability to participate in various non-covalent interactions with biological targets.

-

Metabolic Stability: The cyclopropyl group is generally resistant to common metabolic pathways, such as oxidation by cytochrome P450 enzymes, that readily degrade more flexible aliphatic chains.[5][6][11][15][16][17] This enhanced metabolic stability can lead to a longer in vivo half-life for a drug, allowing for less frequent dosing and improved patient compliance.

Caption: Conformational restriction by the cyclopropane ring.

Part 2: Synthetic Strategies for Cyclopropane-Containing Amino Acids

Overview of Synthetic Approaches

The synthesis of cyclopropane-containing amino acids can be broadly categorized into two main strategies: the cyclopropanation of suitable acyclic precursors, such as dehydroamino acids, and the functionalization of pre-existing cyclopropane scaffolds.[3][18] The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the target amino acid.

Stereoselective Synthesis: A Critical Requirement for Biological Applications

Given the chiral nature of biological systems, the stereoselective synthesis of cyclopropane-containing amino acids is of paramount importance. The biological activity of a drug molecule is often critically dependent on its three-dimensional structure, and thus, control over the stereochemistry of the cyclopropane ring is essential.

-

Diastereoselective Cyclopropanation: Diastereoselectivity can be achieved through the use of chiral auxiliaries attached to the substrate, which direct the approach of the cyclopropanating agent to one face of the double bond.[19] Furthermore, transition metal catalysts, particularly those based on rhodium and cobalt, have proven to be highly effective in mediating diastereoselective cyclopropanation reactions.[20][21][22]

-

Enantioselective Synthesis: The development of enantioselective methods has been a major focus in this field. Asymmetric catalysis, employing chiral ligands to control the stereochemical outcome of the reaction, has emerged as a powerful tool for the synthesis of enantioenriched cyclopropane-containing amino acids.[23]

Representative Experimental Protocol: Asymmetric Synthesis of a Cyclopropyl α-Amino Acid Derivative

This protocol is based on the Co(II)-based metalloradical-catalyzed asymmetric cyclopropanation of dehydroaminocarboxylates.

Step 1: Preparation of the Catalyst

-

In a glovebox, add the D2-symmetric chiral amidoporphyrin ligand (1.2 mol%) and Co(II) salt (1.0 mol%) to a flame-dried Schlenk tube.

-

Add anhydrous, degassed solvent (e.g., toluene) and stir the mixture at room temperature for 1 hour to form the Co(II)-catalyst complex.

Step 2: In situ Generation of the Diazo Compound

-

In a separate flame-dried Schlenk tube, dissolve the corresponding tosylhydrazone (1.5 equiv.) in anhydrous, degassed solvent.

-

Add a base (e.g., DBU, 1.6 equiv.) to the solution and stir at room temperature for 30 minutes to generate the diazo compound in situ.

Step 3: Asymmetric Cyclopropanation

-

To the pre-formed Co(II)-catalyst, add the dehydroaminocarboxylate substrate (1.0 equiv.).

-

Slowly add the solution of the in situ-generated diazo compound to the catalyst-substrate mixture over a period of 4-6 hours using a syringe pump.

-

Allow the reaction to stir at the specified temperature (e.g., 40 °C) for 12-24 hours, monitoring the progress by TLC or LC-MS.

Step 4: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched cyclopropyl α-amino acid derivative.

Caption: Workflow for asymmetric cyclopropanation.

Part 3: Impact on Peptide Structure and Function

Conformational Control in Peptides and Peptidomimetics

The incorporation of cyclopropane-containing amino acids into peptides provides a powerful strategy for controlling their three-dimensional structure.

-

Induction of Specific Secondary Structures: The stereochemistry of the cyclopropane ring can be used to induce specific secondary structures, such as β-turns or extended conformations.[12][22][24][25] For instance, cis-substituted cyclopropanes can promote the formation of turn-like structures, while trans-substituted cyclopropanes tend to favor more extended conformations.

-

Fixing Side-Chain Orientations (χ1-angle restriction): The rigid cyclopropane scaffold can also be used to fix the orientation of the amino acid side chain (the χ1 torsional angle), which is often crucial for high-affinity binding to a biological target.[3][12][22][26] This pre-organization of the side chain in a bioactive orientation can lead to a substantial increase in potency.

Caption: Cyclopropane-induced β-turn in a peptide.

Enhancing Biological Properties of Peptides

Beyond conformational control, the incorporation of cyclopropane-containing amino acids can enhance other important biological properties of peptides.

-

Increased Proteolytic Stability: The modified peptide backbone at the site of the cyclopropane-containing amino acid is often resistant to cleavage by proteases, leading to a significant increase in the peptide's in vivo half-life.[5][15][27][28]

-

Improved Receptor Binding and Selectivity: By locking the peptide into its bioactive conformation, cyclopropane-containing amino acids can lead to improved binding affinity and selectivity for the target receptor.[5][12][15]

-

Modulation of Cell Permeability: Strategically placed cyclopropane tethers in cyclic peptides have been shown to improve their passive diffusion across cell membranes, a major hurdle in the development of peptide-based drugs.[29]

Part 4: Applications in Drug Discovery and Development

Cyclopropane-Containing Amino Acids as Key Building Blocks in Marketed Drugs

The impact of cyclopropane-containing amino acids is evident in the number of FDA-approved drugs that feature this motif. These drugs span a wide range of therapeutic areas, including treatments for viral infections like COVID-19 and hepatitis C, as well as conditions such as asthma and HIV/AIDS.[7][30]

Case Studies in Medicinal Chemistry

-

Enzyme Inhibitors: The rigid nature of cyclopropane-containing amino acids makes them excellent scaffolds for the design of potent and selective enzyme inhibitors. For example, their incorporation into renin inhibitors has been shown to effectively mimic the extended conformation of the substrate bound to the enzyme's active site.[12][22]

-

Receptor Ligands: The ability to control conformation and side-chain orientation has been successfully exploited in the design of high-affinity ligands for various receptors.[5]

-

Antimicrobial and Antiviral Agents: The cyclopropane moiety has been shown to contribute to the antimicrobial and antiviral activity of various compounds, making it a valuable component in the development of new anti-infective agents.[2][8]

Quantitative Data Summary

| Compound Class | Modification | Target | Impact on Biological Activity | Reference |

| Renin Inhibitors | Incorporation of a 1,2,3-trisubstituted cyclopropane | Renin | Nanomolar inhibition | [22] |

| Enkephalin Analogues | Replacement of Gly2-Gly3 with a cis-cyclopropane | μ-opioid receptor | Low micromolar affinity | [24][25] |

| Chemotactic Peptides | N-terminal 1-amino-1-cyclopropane carboxylic acid | Neutrophil receptors | Induced chemotaxis, unlike flexible analogues | [31] |